molecular formula C9H19N3OS B4894822 1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea

1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea

Cat. No.: B4894822
M. Wt: 217.33 g/mol
InChI Key: RPJVMZOPTGEUPO-UHFFFAOYSA-N
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Description

1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea is an organic compound with the molecular formula C9H19N3OS It is a thiourea derivative, characterized by the presence of a morpholine ring and a thiourea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of 3-(morpholin-4-yl)propylamine with methyl isothiocyanate. The reaction is carried out under mild conditions, usually at room temperature, and in the presence of a suitable solvent such as ethanol or methanol. The reaction proceeds via nucleophilic addition of the amine to the isothiocyanate, followed by cyclization to form the thiourea derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea can undergo several types of chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines or other reduced products.

    Substitution: Various substituted thiourea derivatives.

Scientific Research Applications

1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecule. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(morpholin-4-yl)propylamine: A precursor in the synthesis of 1-Methyl-3-[3-(morpholin-4-yl)propyl]thiourea.

    N-Methyl-3-morpholin-4-ylpropan-1-amine: A structurally similar compound with different functional groups.

    (3-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine: Another related compound with a benzyl group.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a thiourea group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-methyl-3-(3-morpholin-4-ylpropyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3OS/c1-10-9(14)11-3-2-4-12-5-7-13-8-6-12/h2-8H2,1H3,(H2,10,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPJVMZOPTGEUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NCCCN1CCOCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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